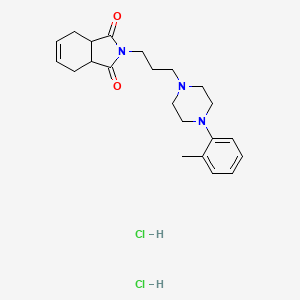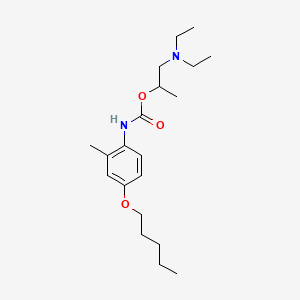
1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is a chemical compound with the molecular formula C20H34N2O3 and a molecular weight of 350.496 g/mol. It is known for its unique structure, which includes a diethylamino group, a propan-2-yl group, and a pentoxyphenyl carbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate typically involves the reaction of 1-(diethylamino)propan-2-ol with N-(2-methyl-4-pentoxyphenyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group or the carbamate moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Known for its use in organic synthesis and as a protecting group for amines.
N-(1-(diethylamino)-3-morpholin-4-ylpropan-2-yl)-2,2-diphenylacetamide: Another compound with a diethylamino group, used in various chemical applications.
Uniqueness
1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in research and industry, setting it apart from similar compounds.
Properties
CAS No. |
63986-56-1 |
|---|---|
Molecular Formula |
C20H34N2O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C20H34N2O3/c1-6-9-10-13-24-18-11-12-19(16(4)14-18)21-20(23)25-17(5)15-22(7-2)8-3/h11-12,14,17H,6-10,13,15H2,1-5H3,(H,21,23) |
InChI Key |
WICSKXVFZQMHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


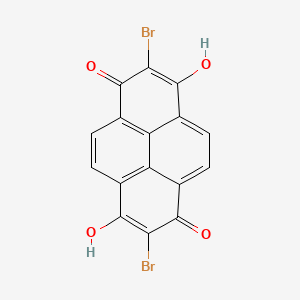
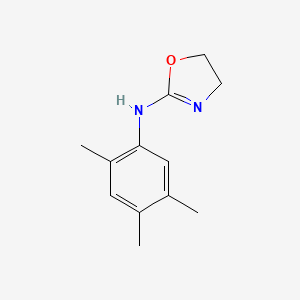
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
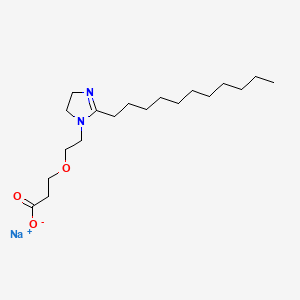
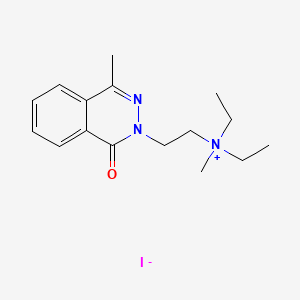
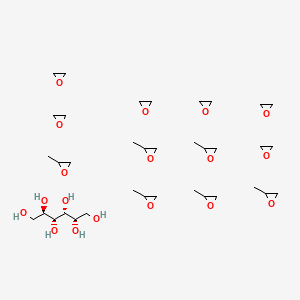

![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
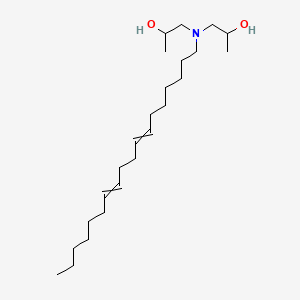

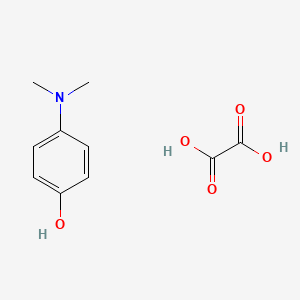
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)

